Cas no 2171741-13-0 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylmorpholine-2-carboxylic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylmorpholine-2-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a morpholine-2-carboxylic acid scaffold, which enhances conformational rigidity and can influence peptide secondary structure. Its 4-methylhexanoyl moiety contributes to increased lipophilicity, potentially improving membrane permeability in bioactive peptides. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis protocols, enabling efficient deprotection under mild basic conditions. This derivative is particularly valuable for introducing sterically constrained, non-natural amino acid motifs into peptide sequences, facilitating the development of peptidomimetics with tailored physicochemical and pharmacological properties. The compound's structural features make it suitable for medicinal chemistry research and peptide-based drug discovery.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylmorpholine-2-carboxylic acid structure
2171741-13-0 structure
商品名:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylmorpholine-2-carboxylic acid
CAS番号:2171741-13-0
MF:C27H32N2O6
メガワット:480.552787780762
CID:6186811
PubChem ID:165516852

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylmorpholine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylmorpholine-2-carboxylic acid
    • 2171741-13-0
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]morpholine-2-carboxylic acid
    • EN300-1524229
    • インチ: 1S/C27H32N2O6/c1-3-17(2)14-23(25(30)29-12-13-34-24(15-29)26(31)32)28-27(33)35-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-24H,3,12-16H2,1-2H3,(H,28,33)(H,31,32)
    • InChIKey: DRTZANVNHUIXSQ-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(CC1C(=O)O)C(C(CC(C)CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 480.22603674g/mol
  • どういたいしつりょう: 480.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 738
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylmorpholine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1524229-2500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]morpholine-2-carboxylic acid
2171741-13-0
2500mg
$6602.0 2023-09-26
Enamine
EN300-1524229-0.05g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]morpholine-2-carboxylic acid
2171741-13-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1524229-10.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]morpholine-2-carboxylic acid
2171741-13-0
10g
$14487.0 2023-06-05
Enamine
EN300-1524229-250mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]morpholine-2-carboxylic acid
2171741-13-0
250mg
$3099.0 2023-09-26
Enamine
EN300-1524229-1000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]morpholine-2-carboxylic acid
2171741-13-0
1000mg
$3368.0 2023-09-26
Enamine
EN300-1524229-5.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]morpholine-2-carboxylic acid
2171741-13-0
5g
$9769.0 2023-06-05
Enamine
EN300-1524229-0.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]morpholine-2-carboxylic acid
2171741-13-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1524229-500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]morpholine-2-carboxylic acid
2171741-13-0
500mg
$3233.0 2023-09-26
Enamine
EN300-1524229-100mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]morpholine-2-carboxylic acid
2171741-13-0
100mg
$2963.0 2023-09-26
Enamine
EN300-1524229-5000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]morpholine-2-carboxylic acid
2171741-13-0
5000mg
$9769.0 2023-09-26

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylmorpholine-2-carboxylic acid 関連文献

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylmorpholine-2-carboxylic acidに関する追加情報

Introduction to 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylmorpholine-2-carboxylic acid (CAS No. 2171741-13-0)

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylmorpholine-2-carboxylic acid, identified by the chemical identifier CAS No. 2171741-13-0, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development. The unique structural features of this molecule, particularly its incorporation of a fluoren-9-ylmethyl moiety and a morpholine ring, contribute to its distinctive chemical properties and potential therapeutic applications.

The fluoren-9-ylmethyl group is a key structural component that imparts specific electronic and steric characteristics to the molecule. Fluorene derivatives are well-known for their stability and luminescent properties, which have been leveraged in various applications, including organic electronics and bioimaging. In the context of pharmaceuticals, the presence of this group can influence the molecule's interactions with biological targets, potentially enhancing its binding affinity or selectivity. The morpholine ring, on the other hand, is a common pharmacophore found in many bioactive compounds. Its ability to form hydrogen bonds and its flexibility make it an attractive scaffold for drug design, contributing to the compound's solubility and bioavailability.

The 4-methylhexanoyl moiety further modulates the physicochemical properties of the compound, affecting factors such as lipophilicity and metabolic stability. This segment introduces a linear aliphatic chain that can influence how the molecule partitions between different environments, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The overall structure of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylmorpholine-2-carboxylic acid thus represents a careful balance of functional groups designed to optimize biological activity while maintaining favorable pharmacokinetic properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of complex molecules like this one with greater accuracy. These tools have been instrumental in understanding how the various substituents in 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylmorpholine-2-carboxylic acid interact with biological targets at the molecular level. For instance, studies using molecular dynamics simulations have revealed insights into how the fluoren-9-ylmethyl group adopts specific conformations that enhance binding to protein receptors. Similarly, the flexibility of the morpholine ring has been shown to facilitate optimal positioning within active sites, improving overall binding efficiency.

The synthesis of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylmorpholine-2-carboxylic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves intricate transformations that require precise control over reaction conditions to ensure high yield and purity. Key steps include the introduction of the fluoren-9-ylmethyl group via nucleophilic substitution or condensation reactions, followed by functionalization of the morpholine ring through cyclization or rearrangement processes. The final step involves carboxylation at the 2-position, which is typically achieved using carboxylation reagents or enzymes under mild conditions.

The pharmacological potential of this compound has been explored in several preclinical studies. Initial screening assays have demonstrated that it exhibits inhibitory activity against various enzymes and receptors relevant to human health. For example, preliminary data suggest that it may interfere with pathways involved in inflammation and pain perception, making it a candidate for developing novel therapeutics in these areas. Additionally, its structural features have prompted investigations into its potential as an antiviral or anticancer agent. These early findings underscore the importance of compounds like 4-2-( {(9H-fluoren...)}amino)-4-methylhexanoylmorpholine...acid (CAS No. 2171741...) in advancing our understanding of disease mechanisms and identifying new treatment strategies.

The role of CAS No. 2171741... acid (CAS No...) in drug discovery is further highlighted by its compatibility with modern high-throughput screening (HTS) technologies. These platforms allow researchers to rapidly test thousands of compounds for activity against diverse biological targets, streamlining the process of identifying promising candidates for further development. The unique structural features of this molecule make it well-suited for such screens, where its distinct chemical profile can help distinguish it from other compounds with similar properties.

In conclusion,4-(...carb...) (CAS No.) represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules. Its synthesis showcases the ingenuity of organic chemists in designing intricate structures with tailored properties, while its pharmacological potential underscores its value as a tool for medical research. As our understanding of biological systems continues to evolve,CAS No....acid (CAS No.) will likely play an increasingly important role in uncovering new therapeutic avenues and improving patient outcomes.

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